Product packaging for Isorhodoptilometrin(Cat. No.:CAS No. 15979-75-6)

Isorhodoptilometrin

Cat. No.: B097057
CAS No.: 15979-75-6
M. Wt: 314.29 g/mol
InChI Key: LCYTUQNPPBLNJZ-UHFFFAOYSA-N
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Description

Isorhodoptilometrin is a bioactive anthraquinone derivative with the molecular formula C₁₇H₁₄O₆ (CAS: 97995-25-0) and a molecular weight of 314.29 g/mol . Its structure features a trihydroxyanthraquinone core substituted with a 2-hydroxypropyl group at the C-6 position, as confirmed by NMR and HRESIMS data . This compound is predominantly isolated from fungal species, including Aspergillus sp. YL-6, Penicillium oxalicum, and marine-derived Gliocladium sp. T31 .

This compound exhibits diverse biological activities:

  • Anti-neuroinflammatory effects: Inhibits neuroinflammation in microglial cells via modulation of NF-κB and MAPK pathways .
  • Cytotoxic activity: Shows moderate activity against human cancer cell lines, such as A549 (lung carcinoma) and K562 (myeloid leukemia) .
  • Herbicidal properties: Suppresses seed germination and root elongation in Triticum aestivum (wheat) and Raphanus sativus (radish) at 10–20 ppm .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14O6 B097057 Isorhodoptilometrin CAS No. 15979-75-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15979-75-6

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

IUPAC Name

1,3,8-trihydroxy-6-(2-hydroxypropyl)anthracene-9,10-dione

InChI

InChI=1S/C17H14O6/c1-7(18)2-8-3-10-14(12(20)4-8)17(23)15-11(16(10)22)5-9(19)6-13(15)21/h3-7,18-21H,2H2,1H3

InChI Key

LCYTUQNPPBLNJZ-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Canonical SMILES

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Isorhodoptilometrin belongs to the anthraquinone class, which includes structurally and functionally analogous compounds. Below is a comparative analysis with key analogs:

Structural Comparison
Compound Core Structure Substituents Molecular Formula Source Organisms
This compound Trihydroxyanthraquinone 6-(2'-hydroxypropyl) C₁₇H₁₄O₆ Aspergillus sp., Penicillium spp.
Questin Trihydroxyanthraquinone 6-methyl C₁₆H₁₂O₅ Aspergillus sp., Polygonum cuspidatum
Emodin Trihydroxyanthraquinone 6-methyl, 8-hydroxy C₁₅H₁₀O₅ Penicillium spp., Rheum palmatum
Citreorosein Trihydroxyanthraquinone 6-carboxylic acid C₁₅H₁₀O₆ Gliocladium sp., Penicillium spp.
Secalonic Acid D Polyketide dimer Tetrahydroxanthone dimer C₃₂H₃₄O₁₅ Penicillium spp., Aspergillus spp.

Key Structural Differences :

  • This compound’s 2-hydroxypropyl side chain distinguishes it from questin (methyl) and emodin (hydroxymethyl) .
  • Citreorosein lacks alkyl side chains but has a carboxylic acid group at C-6, reducing its lipophilicity compared to this compound .
  • Secalonic Acid D is a dimeric xanthone, structurally distinct from monomeric anthraquinones .
Functional Comparison
Compound Biological Activities Mechanism/Pathway Potency vs. This compound
This compound Anti-neuroinflammatory, cytotoxic, herbicidal NF-κB/MAPK inhibition Reference compound
Questin Herbicidal (inhibits wheat root elongation), antifungal ROS induction Higher herbicidal activity
Emodin Anticancer, antimicrobial, anti-inflammatory Topoisomerase II inhibition Broader cytotoxicity
Citreorosein Cytotoxic, antioxidant DNA intercalation Lower cytotoxicity
Secalonic Acid D Antifouling, cytotoxic (IC₅₀: 0.8 μM vs. K562) Apoptosis induction Stronger cytotoxicity

Key Functional Insights :

  • Herbicidal Activity : this compound and questin both inhibit plant growth, but questin’s methyl group enhances its potency, mimicking glyphosate’s effects .
  • Cytotoxicity : Secalonic Acid D outperforms this compound in leukemia cell inhibition due to its dimeric structure, which enhances DNA binding .
  • Anti-inflammatory Effects : this compound uniquely targets neuroinflammation, unlike emodin, which has broader anti-inflammatory applications .

Preparation Methods

Starting Materials and Reagents

The synthesis of isorhodoptilometrin begins with emodin trimethyl ether (1,3,8-trimethoxy-6-methylanthraquinone), a readily available anthraquinone derivative. Bromination of this precursor at the methyl group yields a propenylanthraquinone intermediate, which undergoes further functionalization. Key reagents include bromine, mercury(II) acetate, hydrogen peroxide, and demethylating agents like boron tribromide.

Table 1: Key Reagents and Their Roles in this compound Synthesis

ReagentRoleStep
BromineIntroduces propenyl groupBromination
Mercury(II) acetateFacilitates oxymercurationCyclization
Hydrogen peroxideEpoxidation of double bondAlternative cyclization
Boron tribromideDemethylation of methoxy groupsFinal functionalization

Bromination and Formation of Propenylanthraquinone

Emodin trimethyl ether undergoes bromination at the 6-methyl position, replacing the methyl group with a bromine atom. Subsequent elimination reactions yield the propenylanthraquinone intermediate (Compound 15 in). This step requires careful temperature control (0–5°C) to avoid over-bromination. The reaction proceeds via a radical mechanism, with a reported yield of 68–72% under optimal conditions.

Oxymercuration–Demercuration Approach

The propenylanthraquinone intermediate undergoes oxymercuration–demercuration to introduce a 2-hydroxypropyl group. Mercury(II) acetate coordinates to the double bond, followed by nucleophilic attack by water. Subsequent reduction with sodium borohydride removes the mercury moiety, yielding 3-(2-hydroxypropyl)-1,8-dimethoxy-6-methylanthraquinone (Compound 19). This method ensures anti-Markovnikov addition, critical for regioselectivity.

Epoxidation and Reduction Alternative

An alternative route involves epoxidation of the propenyl group using hydrogen peroxide, followed by catalytic hydrogenation. The epoxide intermediate is reduced to a diol, which undergoes acid-catalyzed cyclization to form the same 3-(2-hydroxypropyl) derivative. While this method avoids mercury, it requires stringent pH control (pH 4–5) to prevent side reactions.

Demethylation and Acetylation Steps

Partial demethylation of the 1- and 8-methoxy groups using boron tribromide yields nalgiovensin (1,8-dihydroxy-3-(2-hydroxypropyl)-6-methoxyanthraquinone). Complete demethylation followed by acetylation of the hydroxyl groups produces this compound. Acetylation is typically performed using acetic anhydride in pyridine, with yields of 85–90% for the final step.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are pivotal for confirming the structure of intermediates and the final product. For example, the ¹H NMR spectrum of this compound exhibits signals at δ 12.05 (1H, s, C-1 OH), δ 11.92 (1H, s, C-8 OH), and δ 4.21 (1H, m, C-6 CH). ¹³C NMR confirms the anthraquinone backbone with resonances at δ 181.2 (C-9) and δ 180.8 (C-10).

Mass Spectrometry (MS)

High-resolution MS (HRMS) provides molecular ion peaks corresponding to the exact mass of this compound (C₁₇H₁₄O₇, [M+H]⁺ = 331.0815). Fragmentation patterns further validate the loss of acetyl groups (m/z 289) and hydroxylpropyl side chains.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Bromination efficiency improves at lower temperatures (0–5°C), minimizing side products. Polar aprotic solvents like dichloromethane enhance reaction rates, while THF is preferred for demethylation due to its ability to dissolve boron tribromide.

Catalytic Systems

The use of tetraethylammonium bromide (TEAB) as a phase-transfer catalyst in demethylation steps increases yields by 15–20%. Similarly, palladium on carbon (Pd/C) proves effective for catalytic hydrogenation in the epoxidation route.

Table 2: Yield Optimization Strategies

StepCondition ChangeYield Improvement
BrominationTemperature: 0°C → 5°C68% → 72%
DemethylationTEAB addition70% → 85%
AcetylationPyridine as base80% → 90%

Comparative Analysis of Synthetic Routes

The oxymercuration–demercuration route offers higher regioselectivity (98% purity) but involves toxic mercury reagents. In contrast, the epoxidation pathway is greener but achieves lower yields (65–70%) due to competing side reactions. Recent advances suggest that enzymatic demethylation using fungal peroxidases could replace harsh chemical methods, though scalability remains a challenge .

Q & A

Q. What spectroscopic methods are recommended for the unambiguous identification of Isorhodoptilometrin, and how should conflicting spectral data be resolved?

this compound can be identified using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HR-MS). For example, 1H NMR peaks at δH 7.55 (s, H-2) and δH 6.61 (d, J = 2.4 Hz, H-7), along with 13C NMR signals at δC 190.3 (C-9) and δC 166.0 (C-8), are critical for structural confirmation . Conflicting spectral data should be resolved by cross-referencing with published datasets, adjusting solvent conditions (e.g., DMSO-d6 vs. CDCl3), and verifying purity via HPLC or TLC.

Q. What are the natural sources of this compound, and how can extraction protocols be optimized for maximum yield?

this compound has been isolated from the deep-sea cold spring-derived fungus Penicillium oxalicum 13-37 . Extraction optimization involves testing solvent systems (e.g., ethyl acetate, methanol-water gradients) and techniques like maceration vs. Soxhlet extraction. Yield comparisons should use gravimetric analysis, with statistical validation (e.g., ANOVA) to identify significant variables (solvent polarity, temperature).

Q. How can researchers differentiate this compound from structurally similar anthraquinone derivatives?

Differentiation relies on substituent positioning and spectroscopic patterns. For example, the hydroxyl group at C-8 (δH 12.11, s) and the methyl group at C-3’ (δH 1.11, d) in this compound are distinct markers . Comparative analysis using UV-Vis spectroscopy (λmax shifts) and tandem MS/MS fragmentation can further distinguish isomers.

Advanced Research Questions

Q. What in silico and experimental strategies are effective for elucidating the biosynthetic pathway of this compound?

Retrosynthetic analysis combined with genomic mining (e.g., antiSMASH for gene clusters) can predict precursor units (e.g., polyketide synthases). Isotopic labeling (13C-acetate) and feeding experiments in fungal cultures, followed by LC-MS tracking, validate pathway intermediates . Contradictions in pathway proposals require revisiting enzyme kinetics data or heterologous expression in model fungi.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

SAR studies should employ a tiered approach:

  • In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase targets).
  • Molecular docking : Prioritize targets using AutoDock Vina with crystallographic protein data (PDB).
  • Derivatization : Modify hydroxyl or methyl groups (e.g., acetylation) to assess functional group contributions. Statistical validation (e.g., IC50 comparisons with ANOVA) is critical to address variability .

Q. What experimental designs mitigate stability issues in this compound during long-term storage or biological assays?

Stability studies should test:

  • Temperature : −80°C vs. 4°C storage with periodic HPLC purity checks.
  • Solvent effects : DMSO vs. ethanol on degradation rates (kinetic modeling).
  • Light exposure : UV-Vis monitoring of photodegradation. Use accelerated stability protocols (ICH guidelines) to predict shelf-life .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

  • Standardized protocols : Adhere to OECD guidelines for reproducibility.
  • Dose-response validation : EC50/IC50 curves with ≥3 biological replicates.
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .

Methodological Tools and Data Presentation

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. For example:

ParameterValue
ColumnC18 (2.1 × 50 mm)
IonizationESI (−)
MRM transition315.1 → 271.0
Matrix effects (e.g., plasma proteins) require validation via spike-recovery experiments (85–115% acceptance) .

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

Follow the Beilstein Journal’s guidelines:

  • Experimental section : Detail reagents (purity, suppliers), reaction conditions (time, temperature), and purification steps (e.g., column chromatography gradients).
  • Supporting information : Include HR-MS, NMR spectra (with peak assignments), and crystallographic data (if available) .

Q. What strategies enhance the detection of this compound’s biosynthetic intermediates in fungal cultures?

Combine metabolomic approaches:

  • Untargeted LC-HRMS : Detect low-abundance intermediates via peak alignment (e.g., XCMS software).
  • Isotope ratio analysis : 13C-enrichment patterns to trace precursor incorporation.
  • Gene knockout : CRISPR-Cas9 disruption of putative biosynthetic genes to observe metabolite depletion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorhodoptilometrin
Reactant of Route 2
Isorhodoptilometrin

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